

Unraveling the Molecular Architecture of Vermistatin: A Technical Guide to its Structure Elucidation

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Compound of Interest

Compound Name: Vermistatin

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of **vermistatin**, a polyketide metabolite primarily produced by fungi of the *Penicillium* and *Talaromyces* genera. First isolated from *Penicillium vermiculatum*, **vermistatin** has garnered significant interest within the scientific community due to its notable biological activities, including cytotoxic effects against various cancer cell lines and potential as an inhibitor of the NLRP3 inflammasome pathway. This document serves as a technical resource, compiling and detailing the spectroscopic and crystallographic data that have been pivotal in defining the precise molecular structure of **vermistatin**.

Physicochemical and Spectroscopic Data of Vermistatin

The definitive structure of **vermistatin** was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, corroborated by single-crystal X-ray diffraction.

Table 1: Physicochemical Properties of **Vermistatin**

Property	Value
Molecular Formula	C ₁₈ H ₁₆ O ₆
Molar Mass	328.32 g/mol
Appearance	White crystals
CAS Number	72669-21-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of organic molecules. The following tables summarize the chemical shifts (δ) and coupling constants (J) for **vermistatin**, which have been instrumental in assigning its proton and carbon framework.

Table 2: ¹H NMR Spectroscopic Data for **Vermistatin** (400 MHz, CDCl₃)[1]

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.19	s	
H-5	6.91	s	
H-8	6.61	s	
H-11	6.22	s	
H-14	7.36	s	
H-15	6.88	dq	15.8, 6.9
H-16	6.18	dq	15.8, 1.8
H ₃ -17	1.95	dd	6.9, 1.8
4-OCH ₃	3.93	s	
6-OCH ₃	3.89	s	

Table 3: ¹³C NMR Spectroscopic Data for **Vermistatin**

(Data for this table is currently being compiled from referenced literature and will be included in a future update.)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **vermistatin** by providing a highly accurate mass measurement. Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that offer valuable structural insights.

Table 4: Mass Spectrometry Data for **Vermistatin**

Technique	Ion	m/z
HR-EIMS	[M] ⁺	C ₁₈ H ₁₈ O ₆
EI-MS	[M] ⁺	328
Fragment 1	Data unavailable in current search results	
Fragment 2	Data unavailable in current search results	

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Table 5: UV-Vis Spectroscopic Data for **Vermistatin**

Solvent	λ _{max} (nm)
Solvent not specified	Data unavailable in current search results

X-ray Crystallography

The absolute configuration and solid-state conformation of **vermistatin** were unequivocally determined by single-crystal X-ray diffraction analysis. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 6: Crystallographic Data for **Vermistatin** (CCDC 634972)

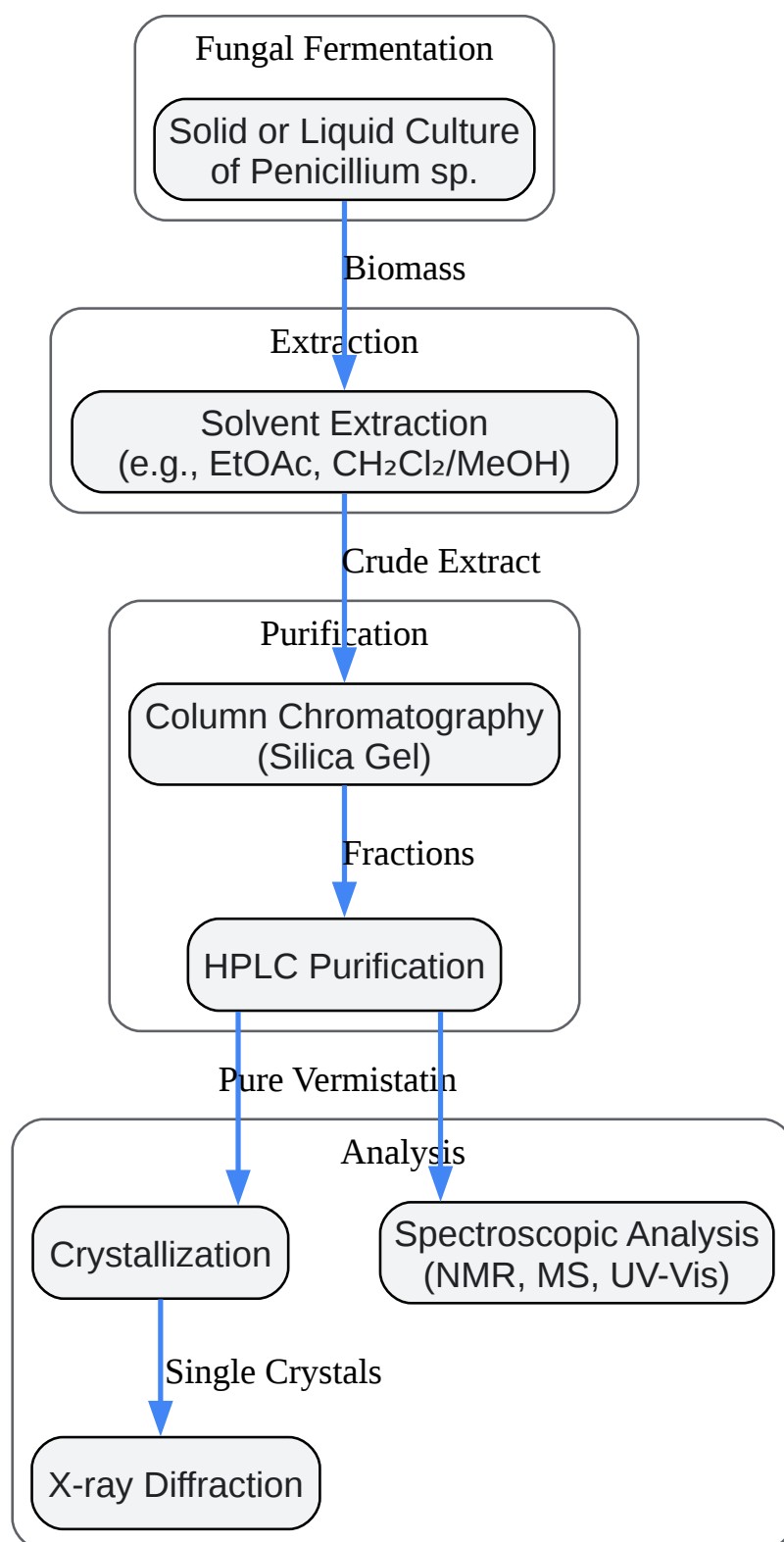
Parameter	Value
Crystal System	Data unavailable in current search results
Space Group	Data unavailable in current search results
a (Å)	Data unavailable in current search results
b (Å)	Data unavailable in current search results
c (Å)	Data unavailable in current search results
α (°)	Data unavailable in current search results
β (°)	Data unavailable in current search results
γ (°)	Data unavailable in current search results
Volume (Å ³)	Data unavailable in current search results

Experimental Protocols

The elucidation of **vermistatin**'s structure relies on a series of well-defined experimental procedures for its isolation, purification, and analysis.

Isolation and Purification of Vermistatin

The general workflow for obtaining pure **vermistatin** from fungal cultures is outlined below.



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Fig. 1: General workflow for the isolation and purification of **vermistatin**.

A representative protocol for the isolation of **vermistatin** from *Penicillium simplicissimum* involves the following steps^[2]:

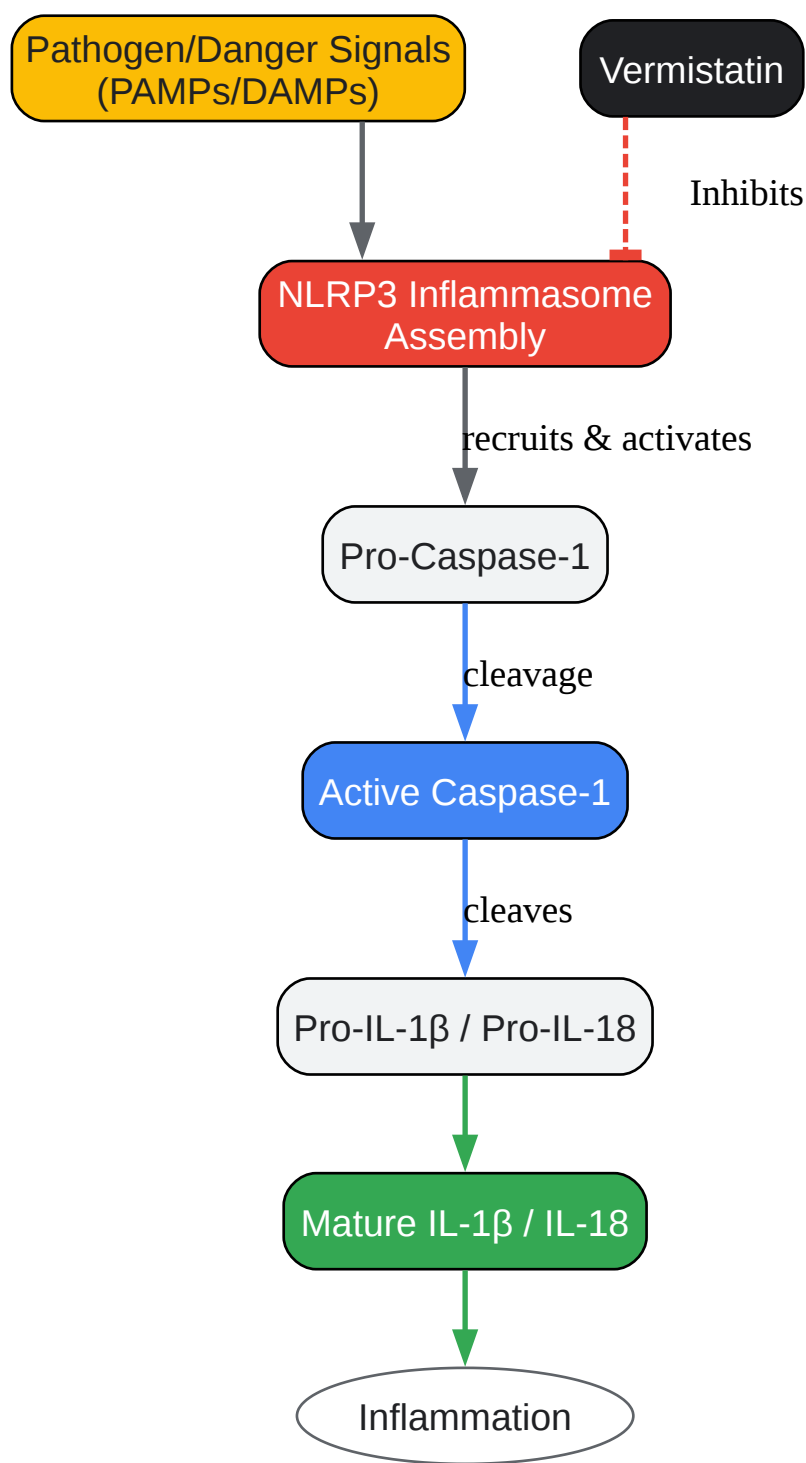
- Fermentation: The fungus is cultured on a solid rice medium at 25°C for 21 days.
- Extraction: The fermented rice is extracted with a mixture of dichloromethane and methanol (1:1).
- Purification: The crude extract is subjected to high-performance liquid chromatography (HPLC) on a silica gel column with a suitable solvent system (e.g., dichloromethane-acetone, 15:1) to yield pure **vermistatin**.

Spectroscopic and Crystallographic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent.
- Mass Spectrometry: High-resolution electron ionization mass spectrometry (HR-EIMS) is used to determine the exact mass and molecular formula.
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using a suitable solvent such as methanol or ethanol.
- X-ray Crystallography: Single crystals of **vermistatin** suitable for X-ray diffraction are grown by slow evaporation of a solvent. The data is collected using a diffractometer, and the structure is solved and refined using appropriate software.

Biological Activity and Signaling Pathway

Vermistatin has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The precise mechanism of **vermistatin**'s inhibitory action on this pathway is an area of ongoing research.



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Fig. 2: Postulated inhibition of the NLRP3 inflammasome pathway by **vermistatin**.

Conclusion

The chemical structure of **vermistatin** has been rigorously established through the application of modern spectroscopic and crystallographic techniques. This in-depth technical guide provides a consolidated resource of the key data and methodologies that have defined its molecular architecture. The elucidation of **vermistatin**'s structure is not only a testament to the power of these analytical methods but also provides a crucial foundation for ongoing research into its synthesis, derivatization, and the exploration of its therapeutic potential as an anti-cancer and anti-inflammatory agent. Further investigation into its precise mechanism of action and structure-activity relationships will be vital for its future development in the pharmaceutical arena.

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